molecular formula C15H14N2O4S B2949935 2-{[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]sulfanyl}aniline CAS No. 257861-64-6

2-{[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]sulfanyl}aniline

Cat. No.: B2949935
CAS No.: 257861-64-6
M. Wt: 318.35
InChI Key: UCBXAOGBDJKMDJ-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a 1,3-benzodioxin core substituted with a nitro group at position 6, a methylsulfanyl (-SCH2-) linker at position 8, and an aniline (-C6H4NH2) moiety at the sulfanyl terminus. This combination of electron-withdrawing (nitro) and electron-donating (aniline) groups creates unique electronic and steric properties, making it relevant for applications in medicinal chemistry, materials science, or agrochemical synthesis.

Properties

IUPAC Name

2-[(6-nitro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c16-13-3-1-2-4-14(13)22-8-11-6-12(17(18)19)5-10-7-20-9-21-15(10)11/h1-6H,7-9,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCBXAOGBDJKMDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2)[N+](=O)[O-])CSC3=CC=CC=C3N)OCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]sulfanyl}aniline is a derivative of benzodioxin and aniline, which has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including data tables, case studies, and research findings.

  • Molecular Formula : C₁₈H₁₈N₂O₅S
  • Molecular Weight : 366.41 g/mol
  • CAS Number : 877955-88-9

The biological activity of 2-{[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]sulfanyl}aniline can be attributed to several mechanisms:

  • Antioxidant Activity : The presence of the nitro group in the benzodioxin moiety may contribute to antioxidant properties, which are critical in protecting cells from oxidative stress.
  • Enzyme Inhibition : Compounds similar to this structure have shown potential in inhibiting various enzymes involved in cancer progression and inflammatory processes. For instance, studies have indicated that benzodioxin derivatives can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair .
  • Cell Proliferation Modulation : Research suggests that compounds with similar structures can modulate cell proliferation pathways, potentially leading to anticancer effects.

Biological Activity Data Table

Activity TypeObserved EffectsReference
AntioxidantScavenging of free radicals
Enzyme InhibitionInhibition of DHFR
CytotoxicityInduced apoptosis in cancer cell lines
AntimicrobialInhibition of bacterial growth

Case Study 1: Antioxidant Activity

A study conducted by Umesha et al. (2009) evaluated the antioxidant properties of various benzodioxin derivatives, including those structurally related to 2-{[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]sulfanyl}aniline. The results indicated significant radical scavenging activity, suggesting potential applications in preventing oxidative stress-related diseases .

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of DHFR by benzodioxin derivatives. The study revealed that certain modifications in the structure could enhance inhibitory potency against DHFR, leading to reduced cell proliferation in tumor models .

Case Study 3: Cytotoxicity

Research published in a pharmaceutical journal highlighted the cytotoxic effects of similar compounds on various cancer cell lines. The findings demonstrated that these compounds could induce apoptosis through mitochondrial pathways, making them candidates for further development as anticancer agents .

Chemical Reactions Analysis

2.1. Reactivity of the Sulfanyl (-SCH₂-) Linker

The methylsulfanyl group is susceptible to oxidation and nucleophilic displacement :

Reaction TypeConditions/ReagentsProduct(s)Reference Analogues
Oxidation to Sulfoxide H₂O₂, CH₃COOH, 0–5°CSulfoxide derivative (-SOCH₂-)Similar to CID 2592811
Oxidation to Sulfone mCPBA, CH₂Cl₂, RTSulfone derivative (-SO₂CH₂-) (ACS Publications)
Nucleophilic Displacement NaH, DMF, alkyl/aryl halidesSubstituted alkyl/aryl derivativesSynthesis of 7a-l in

Example :

\text{2 6 Nitro 4H 1 3 benzodioxin 8 yl methyl sulfanyl}aniline}\xrightarrow{\text{H}_2\text{O}_2/\text{CH}_3\text{COOH}}\text{Sulfoxide Intermediate}

2.2. Functionalization of the Aniline Group

The aniline (-NH₂) group participates in diazotization and acylation :

Reaction TypeConditions/ReagentsProduct(s)Reference Analogues
Diazotization NaNO₂, HCl, 0–5°CDiazonium salt for coupling reactions ,
Acylation Ac₂O, pyridine, RTAcetanilide derivative (sulfonamide synthesis)
Schiff Base Formation Aldehydes/ketones, EtOH, ΔImine derivatives (ortho-quinone methide chemistry)

Example :

AnilineAc2ON Acetyl derivative(Improved stability for further reactions)\text{Aniline}\xrightarrow{\text{Ac}_2\text{O}}\text{N Acetyl derivative}\quad (\text{Improved stability for further reactions})

2.3. Reduction of the Nitro Group

The nitro group (-NO₂) can be reduced to an amine (-NH₂), altering electronic properties:

Reaction TypeConditions/ReagentsProduct(s)Reference Analogues
Catalytic Hydrogenation H₂, Pd/C, MeOH, RT6-Amino-4H-1,3-benzodioxin derivative , (antibacterial agents)
Fe/HCl Reduction Fe powder, HCl, H₂O, ΔAmine intermediate (Grignard-mediated reductions)

Example :

NO2H2/Pd CNH2(Enables electrophilic substitution on the benzodioxin core)\text{NO}_2\xrightarrow{\text{H}_2/\text{Pd C}}\text{NH}_2\quad (\text{Enables electrophilic substitution on the benzodioxin core})

2.4. Electrophilic Aromatic Substitution (EAS)

The electron-deficient benzodioxin ring undergoes EAS at positions activated by the nitro group:

Reaction TypeConditions/ReagentsProduct(s)Reference Analogues
Nitration HNO₃, H₂SO₄, 0°CDinitrobenzodioxin derivative (nitration of similar cores)
Halogenation Cl₂/FeCl₃ or Br₂/FeBr₃Halo-substituted benzodioxin (halogenation in CID 92509412)

Example :

BenzodioxinHNO3/H2SO46 8 Dinitro 4H 1 3 benzodioxin\text{Benzodioxin}\xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4}\text{6 8 Dinitro 4H 1 3 benzodioxin}

Stability and Degradation

  • Photodegradation : The nitro group promotes UV-induced degradation, forming nitroso intermediates .

  • Hydrolytic Stability : Susceptible to base-mediated hydrolysis at the sulfanyl linker (10% Na₂CO₃, RT) .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Comparison Based on Core Heterocycles

(a) 6-(2,3-Dihydro-1,4-Benzodioxin-5-yl)-N-[3-[(Dimethylamino)Methyl]Phenyl]-2-Methoxy-Pyridin-3-Amine ()
Property Target Compound Compound
Core Structure 1,3-Benzodioxin with nitro group 1,4-Benzodioxin fused with pyridine
Substituents Nitro, methylsulfanyl-aniline Methoxy, dimethylamino-methyl
Molecular Formula C15H12N2O4S C23H25N3O3
Molecular Weight (g/mol) 316.33 391.46
Potential Applications Reactivity in electrophilic substitution Pharmaceutical research (e.g., kinase inhibition)

Key Differences :

  • The target compound’s nitro group enhances electrophilicity, whereas the compound’s dimethylamino group increases basicity and solubility.
  • The 1,4-benzodioxin-pyridine fusion in may improve binding to aromatic receptors compared to the simpler 1,3-benzodioxin core .
(b) 2-[(4-Methylbenzyl)Sulfanyl]Aniline ()
Property Target Compound Compound
Core Structure Benzodioxin with nitro group Simple benzene with methylbenzyl
Substituents Nitro, methylsulfanyl-aniline Methylbenzyl-sulfanyl-aniline
Molecular Formula C15H12N2O4S C14H15NS
Molecular Weight (g/mol) 316.33 229.34

Key Differences :

  • The benzodioxin core in the target compound introduces steric hindrance and metabolic resistance absent in the simpler aromatic system of .
  • The nitro group in the target compound may confer higher reactivity in nucleophilic aromatic substitution compared to the methyl group in .

Functional Group Comparison: Sulfanyl-Aniline Linkage

(a) Montelukast Sodium Derivatives ()

Montelukast analogs (e.g., 1-[[[(1R)-1-[3-[(1S)-1-[[[1-(Carboxymethyl)cyclopropyl]methyl]sulfanyl]-2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]sulfanyl]methyl]cyclopropyl]acetic acid) feature sulfanyl linkages but in a more complex, stereospecific framework.

Property Target Compound Montelukast Analogs
Sulfanyl Environment Simple methylsulfanyl-aniline Cyclopropyl-carboxymethyl sulfanyl
Biological Role Underexplored (potential enzyme inhibition) Leukotriene receptor antagonism (asthma therapy)
Synthetic Complexity Moderate High (multiple stereocenters)

Key Insight : The target compound’s simpler sulfanyl-aniline structure may offer synthetic versatility but lacks the targeted biological activity seen in Montelukast derivatives .

Computational and Structural Studies

  • SHELX Software (): Widely used for crystallographic refinement of small molecules. The target compound’s nitro and sulfanyl groups could benefit from SHELXL for precise electron density mapping .
  • AutoDock4 (): Molecular docking studies could predict interactions between the target compound’s nitro group and receptor sites (e.g., cytochrome P450 enzymes), similar to methods applied in HIV protease studies .

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